
3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by a series of addition, oximization, and esterification reactions . The reaction conditions are generally mild, and the process yields high purity products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and carboxylic acid group. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-2-yl)cyclobutane-1-carboxylic acid
- 3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Uniqueness
3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3,3-dimethyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-11(2)7-12(8-11,10(14)15)9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
KDXBYEPUFYKWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CN=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




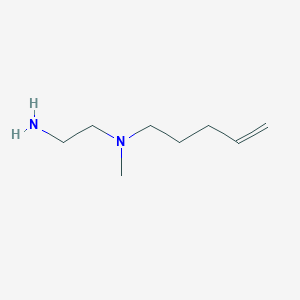
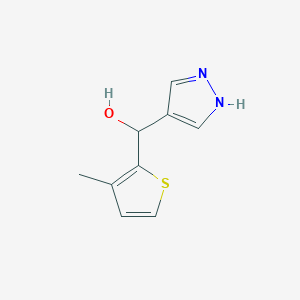
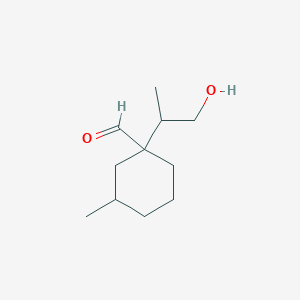
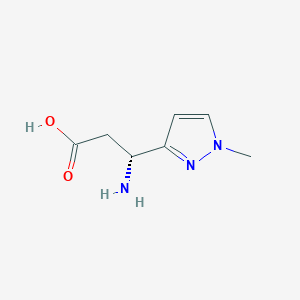



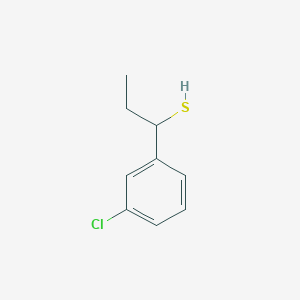
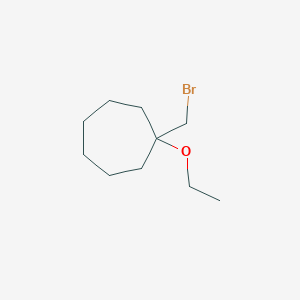

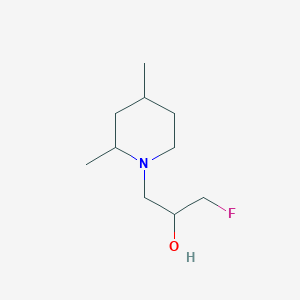
![7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13312982.png)
